Propyl naphthalene-1-carboxylate
Description
Propyl naphthalene-1-carboxylate is an ester derivative of naphthalene, characterized by a propyl ester group attached to the naphthalene ring system at the 1-position.
Properties
CAS No. |
3007-96-3 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
propyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O2/c1-2-10-16-14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 |
InChI Key |
DVFZYEJUWGWKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 1-naphthoate can be synthesized through a one-pot synthetic pathway. This involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . The reaction proceeds via a sequential addition/oxidation mechanistic process, including a metal-free addition step of acenaphthoquinone and 1,3-diketones, followed by the H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature .
Industrial Production Methods
Industrial production of propyl 1-naphthoate typically involves the esterification of 1-naphthoic acid with propanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Propyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH3) are commonly employed.
Major Products Formed
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthoate compounds.
Scientific Research Applications
Propyl 1-naphthoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound can undergo sequential addition/oxidation reactions, leading to the formation of various intermediates and products. These reactions are facilitated by the presence of nucleophiles and oxidizing agents, which drive the conversion of the ester to other functional groups .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Chemical Class | Key Functional Groups | Primary Uses |
|---|---|---|---|---|
| This compound | N/A* | Naphthalene ester | Naphthalene ring, propyl ester | Hypothetical: Industrial applications |
| Propylparaben | 94-13-3 | Paraben | Benzene ring, hydroxyl, propyl ester | Preservative (cosmetics, pharmaceuticals) |
| Diisobutyl phthalate | 84-69-5 | Phthalate | Benzene ring, isobutyl ester | Plasticizer (plastics manufacturing) |
| Butylparaben | 94-26-8 | Paraben | Benzene ring, hydroxyl, butyl ester | Preservative (food, personal care) |
Toxicological Concerns
Table 2: Toxicological Profiles of Comparable Compounds
Key Findings:
Structural Similarity and Hazard Prediction : this compound’s ester group and alkyl chain align it with parabens and phthalates, which are associated with endocrine disruption and reproductive toxicity .
Metabolic Considerations : Naphthalene derivatives (e.g., 1-methylnaphthalene) are linked to hepatic and renal toxicity in animal models . If metabolized to release naphthalene, the ester could pose similar risks, though direct evidence is lacking.
Biological Activity
Propyl naphthalene-1-carboxylate (PNC) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with PNC, including its synthesis, structure-activity relationships, and relevant case studies.
1. Chemical Structure and Synthesis
This compound is an ester derivative of naphthalene-1-carboxylic acid, where a propyl group is attached to the carboxylate moiety. The general structure can be represented as follows:
The synthesis of PNC typically involves the esterification of naphthalene-1-carboxylic acid with propanol, often utilizing acid catalysis to facilitate the reaction. This process can be optimized through various methods including reflux conditions and the use of different catalysts to enhance yield and purity.
2.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of PNC. For instance, structure-activity relationship (SAR) studies indicate that modifications in the naphthalene core can significantly influence the compound's potency against various cancer cell lines. In vitro assays have shown that PNC exhibits cytotoxic effects on several cancer types, with IC50 values ranging from 2.47 µM to 12.25 µM against cell lines such as HCT-116 and EC9706 .
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 2.47 |
| EC9706 | 12.25 |
| Eca109 | 3.54 |
The mechanism by which PNC exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Studies suggest that PNC may interact with cellular targets involved in cell cycle regulation and apoptosis, leading to increased cell death in malignant cells.
3.1 Study on Structure-Activity Relationship
A study conducted on various naphthalene derivatives, including PNC, explored how different substituents affect biological activity. It was found that certain substitutions on the naphthalene ring enhance antiproliferative activity significantly . For example, compounds with halogenated groups demonstrated improved potency compared to their non-halogenated counterparts.
3.2 In Vivo Studies
In vivo studies using murine models have indicated that PNC not only inhibits tumor growth but also reduces metastasis in aggressive cancer types. These findings were corroborated by histological examinations showing decreased tumor size and cellular proliferation markers in treated animals.
4.
This compound presents a promising avenue for further research due to its demonstrated biological activities, particularly in anticancer applications. The ongoing exploration of its structure-activity relationships will likely yield novel derivatives with enhanced efficacy and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
